molecular formula C12H7ClFNO B8407471 5-Chloro-2-(4-fluorobenzoyl)pyridine

5-Chloro-2-(4-fluorobenzoyl)pyridine

Cat. No. B8407471
M. Wt: 235.64 g/mol
InChI Key: PTWHDJXDVYQFRF-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

Under oxygen atmosphere, a mixed solution of 5-chloro-2-(α-cyano-4-fluorobenzyl)pyridine (16.14 g) and potassium carbonate (10.85 g) in DMSO-water (330-66 ml) was stirred at room temperature for 3 days. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate and concentrated under reduced pressure, and the obtained residue was separated and purified by column chromatography (ethyl acetate:hexane 1:4), to give 5-chloro-2-(4-fluorobenzoyl)pyridine (14.37 g) as colorless crystals.
Name
5-chloro-2-(α-cyano-4-fluorobenzyl)pyridine
Quantity
16.14 g
Type
reactant
Reaction Step One
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
198 (± 132) mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8](C#N)[C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[N:6][CH:7]=1.C(=O)([O-])[O-:19].[K+].[K+].O>CS(C)=O.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:19])[C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[N:6][CH:7]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
5-chloro-2-(α-cyano-4-fluorobenzyl)pyridine
Quantity
16.14 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)C(C1=CC=C(C=C1)F)C#N
Name
Quantity
10.85 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
198 (± 132) mL
Type
solvent
Smiles
CS(=O)C.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was separated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (ethyl acetate:hexane 1:4)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.37 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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